5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted with a chlorine atom at position 3. The amide nitrogen is linked to an ethyl chain terminating in a 3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol moiety. This structure combines a sulfur-containing heterocycle (benzothiadiazole) with a cyclopropyl group, which may enhance metabolic stability and influence intermolecular interactions such as hydrogen bonding . The molecular formula is C₁₈H₁₇ClN₄O₂S, with a molecular weight of 388.9 g/mol .
Properties
IUPAC Name |
5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S2/c17-15-8-7-14(24-15)16(21)18-9-10-19-12-3-1-2-4-13(12)20(11-5-6-11)25(19,22)23/h1-4,7-8,11H,5-6,9-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDLWLSOQJAKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound based on available literature.
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 449.95 g/mol. The structure includes a thiophene ring and a benzothiadiazole moiety which are known for their diverse biological activities.
Antiviral Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiviral properties. For instance, compounds containing benzothiadiazole structures have been shown to inhibit human cytomegalovirus (HCMV) effectively. In vitro studies reported IC50 values in the low micromolar range for related compounds .
The proposed mechanism involves the inhibition of viral replication through interference with viral enzymes or host cell pathways. The benzothiadiazole moiety is believed to interact with specific viral proteins, disrupting their function and thereby reducing viral load in infected cells.
Anticancer Activity
Compounds with similar structures have also been evaluated for anticancer activity. For example, certain benzothiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the activation of caspase pathways and modulation of cell cycle regulators.
Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of related compounds against HCMV, a derivative with a similar structure to this compound showed an IC50 value of approximately 0.30 µM with minimal cytotoxicity (CC50 > 100 µM) . This highlights the potential for selective antiviral agents derived from this chemical class.
Study 2: Anticancer Activity
Another study assessed the cytotoxicity of benzothiadiazole derivatives against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). Results indicated that certain derivatives caused significant cell death at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Data Table: Summary of Biological Activities
| Activity | IC50 (µM) | CC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| Antiviral (HCMV) | 0.30 | >100 | Human fibroblasts |
| Anticancer (MCF7) | 10 | Not reported | Breast cancer |
| Anticancer (A549) | 15 | Not reported | Lung cancer |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Heterocycle Analysis
The table below compares key structural features and molecular properties of the target compound with analogs:
Structural and Pharmacological Insights
- Benzothiadiazole vs. Thiazolidinone/Thiazole: The target compound’s benzothiadiazole core (with two sulfone groups) offers distinct electronic properties compared to thiazolidinones () or thiazoles ().
- Cyclopropyl Substitution : The cyclopropyl group in the target compound (absent in analogs like Compound 85 or Dasatinib) could reduce metabolic oxidation, extending half-life .
- Chlorine Position : The 5-chloro substitution on the thiophene ring is shared with Compound 85 (3-chloro on benzothiophene). Chlorine’s electron-withdrawing effects may modulate electronic density, affecting binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
